molecular formula C45H55N8O6P B12071991 8-Vinyl-dA CEP

8-Vinyl-dA CEP

Cat. No.: B12071991
M. Wt: 834.9 g/mol
InChI Key: IEIQFJCSGBYNJO-OUFTWPDZSA-N
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Description

8-Vinyl-dA CEP is a modified deoxyadenosine derivative characterized by a vinyl group (-CH=CH$_2$) substitution at the 8-position of the adenine base. This structural modification alters its chemical reactivity and biological interactions compared to unmodified deoxyadenosine. Such modified nucleosides are often utilized in biochemical research, particularly in studies involving DNA damage, repair mechanisms, or as probes for enzymatic activity .

Properties

Molecular Formula

C45H55N8O6P

Molecular Weight

834.9 g/mol

IUPAC Name

N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-ethenylpurin-6-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C45H55N8O6P/c1-10-40-50-42-43(49-30-51(6)7)47-29-48-44(42)52(40)41-27-38(59-60(57-26-14-25-46)53(31(2)3)32(4)5)39(58-41)28-56-45(33-15-12-11-13-16-33,34-17-21-36(54-8)22-18-34)35-19-23-37(55-9)24-20-35/h10-13,15-24,29-32,38-39,41H,1,14,26-28H2,2-9H3/b49-30+

InChI Key

IEIQFJCSGBYNJO-OUFTWPDZSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C(=NC6=C(N=CN=C65)/N=C/N(C)C)C=C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C(=NC6=C(N=CN=C65)N=CN(C)C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 8-Vinyl-dA CEP involves several steps, starting with the modification of deoxyadenosine. The vinyl group is introduced at the 8th position of the adenine base through a series of chemical reactions. These reactions typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired modification is achieved.

Industrial Production Methods: : Industrial production of 8-Vinyl-dA CEP follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: : 8-Vinyl-dA CEP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to suit specific research needs .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products: : The major products formed from these reactions depend on the specific modifications being made. For example, oxidation reactions may result in the formation of oxidized derivatives of 8-Vinyl-dA CEP, while substitution reactions may introduce new functional groups to the compound .

Scientific Research Applications

Chemistry: : In chemistry, 8-Vinyl-dA CEP is used as a building block for the synthesis of custom nucleotides and oligonucleotides. These custom molecules are essential for various research applications, including the study of DNA and RNA structures and functions.

Biology: : In biology, the compound is used to create modified nucleotides that can be incorporated into DNA and RNA sequences. These modified sequences are used to study gene expression, protein-DNA interactions, and other biological processes.

Medicine: : In medicine, 8-Vinyl-dA CEP is used in the development of therapeutic oligonucleotides. These therapeutic molecules are designed to target specific genetic sequences and are used in the treatment of various genetic disorders.

Industry: : In the industrial sector, the compound is used in the production of diagnostic tools and assays. These tools are essential for detecting and analyzing genetic material in various samples.

Mechanism of Action

Mechanism: : The mechanism by which 8-Vinyl-dA CEP exerts its effects involves its incorporation into DNA and RNA sequences. The vinyl group at the 8th position of the adenine base allows for specific interactions with other molecules, which can influence the structure and function of the nucleic acids.

Molecular Targets and Pathways: : The molecular targets of 8-Vinyl-dA CEP include DNA and RNA polymerases, which are responsible for synthesizing new DNA and RNA strands. The compound can also interact with various proteins involved in gene expression and regulation.

Comparison with Similar Compounds

Structural and Functional Analogues

8-Oxo-dG CEP
  • Structure: 8-Oxo-dG CEP (CAS 88847-89-6) is a deoxyguanosine derivative with an 8-oxoguanine lesion, a well-characterized oxidative DNA damage product. The "CEP" designation here likely refers to its formulation or certification for research use .
  • Key Differences: Modification Type: 8-Vinyl-dA introduces a vinyl group, altering steric and electronic properties, whereas 8-Oxo-dG involves oxidation at the 8-position, creating a mutagenic lesion. Biological Role: 8-Oxo-dG is a biomarker for oxidative stress and is implicated in aging and carcinogenesis. In contrast, 8-Vinyl-dA may serve as a synthetic analog for studying DNA adducts or polymerase fidelity.
Other Modified Nucleosides
  • 8-Bromo-dA: Bromine substitution at the 8-position enhances electrophilicity, making it useful in crosslinking studies.
  • 8-Amino-dA: Amino group substitution alters hydrogen-bonding patterns, affecting base-pairing. This contrasts with the hydrophobic vinyl group in 8-Vinyl-dA.

Thermal and Chemical Properties

While direct data on 8-Vinyl-dA CEP’s thermal stability are absent, provides a framework for comparing thermal properties of CEP-containing composites (Table 2). For instance, polyethylene (PE) composites with carbon-based CEP additives show enhanced thermal conductivity (1.5–2.0 W/m·K) compared to pure PE (0.3 W/m·K). Although this data pertains to materials science, it suggests that "CEP" modifications can significantly influence physicochemical behavior, a principle that may extend to biochemical analogs like 8-Vinyl-dA CEP .

Regulatory and Certification Context

  • CEP in Pharmaceuticals: In regulatory contexts (e.g., EU), CEP (Certification of Suitability) certifies that a substance complies with European Pharmacopoeia standards. For example, 8-Oxo-dG CEP may require certification for use in drug development, with fees ranging from €3,000 to €9,000 depending on complexity .

Q & A

Basic Research Questions

Q. How do researchers design a study to evaluate the predictive utility of biomarkers like ACR in critical care settings?

  • Methodological Answer: A cross-sectional study design is commonly employed, as demonstrated in . Researchers collect spot urine samples at admission to estimate ACR using immunoturbidimetric assays (for albumin) and the Jaffe method (for creatinine). Clinical scores (e.g., PRISM, PELOD) are calculated using validated equations . Inclusion criteria should target homogeneous cohorts (e.g., PICU patients requiring >24-hour stays), while excluding confounding factors like pre-existing renal disease or nephrotoxic drug use. Sample size calculations (e.g., z=1.96, 95% confidence level) ensure statistical power .

Q. What statistical methods are used to correlate ACR with clinical outcomes such as organ dysfunction?

  • Methodological Answer: Non-parametric tests like the Mann-Whitney U test compare variables between survivors and non-survivors. Spearman’s rank correlation evaluates the relationship between ACR and PICU stay duration. Receiver operating characteristic (ROC) curves assess predictive validity (e.g., AUC >0.7 indicates good discrimination), with sensitivity and specificity calculated at optimal cutoff values (e.g., 89 mg/g for MODS prediction) .

Advanced Research Questions

Q. How can researchers resolve contradictions between ACR and traditional mortality scores (e.g., PRISM) in predicting ICU outcomes?

  • Methodological Answer: ROC curve comparisons are critical. For example, shows ACR had an AUC of 0.822 for mortality prediction vs. 0.928 for PRISM. While PRISM has higher specificity (92.1% vs. 63.2%), ACR’s sensitivity (87.5%) supports its role as a complementary biomarker. Multivariate regression can isolate confounding variables (e.g., sepsis, age) to clarify discrepancies .

Q. What experimental strategies address limitations in serial ACR measurements for prognostication?

  • Methodological Answer: Longitudinal studies with repeated ACR measurements (e.g., at admission and 24 hours) improve prognostic accuracy, as shown in adult ICU studies ( ). Adaptive trial designs or machine learning models (e.g., time-series analysis) can dynamically link ACR trends to treatment responses, though pediatric data remain sparse .

Q. How do researchers validate ACR cutoff values across diverse patient populations?

  • Methodological Answer: Multi-center cohort studies with standardized protocols (e.g., harmonized assays, matched demographics) are essential. For instance, highlights cutoff variability (e.g., 101 mg/g in adults vs. 109 mg/g in pediatrics). Meta-analyses of pooled data (e.g., using random-effects models) account for heterogeneity and refine universal thresholds .

Data Analysis and Interpretation

Q. What methodologies mitigate bias when correlating ACR with outcomes like vasoactive drug use?

  • Methodological Answer: Propensity score matching balances confounding variables (e.g., illness severity). In , ACR correlated with vasoactive drug requirements (P=0.006), but stratified analysis by diagnosis (e.g., sepsis vs. trauma) ensures specificity. Sensitivity analyses exclude outliers (e.g., anuria cases) to reduce false positives .

Q. How can conflicting findings between pediatric and adult ACR studies be reconciled?

  • Methodological Answer: Age-adjusted multivariable models account for developmental differences in renal function. For example, notes higher ACR cutoffs in adults (110.5 mg/g) vs. pediatrics (85 mg/g). Systematic reviews with subgroup analyses (e.g., PRISMA guidelines) clarify age-specific predictive thresholds .

Ethical and Methodological Considerations

Q. What ethical protocols are required for biomarker studies in critically ill children?

  • Methodological Answer: Institutional Ethics Committee approval (e.g., IEC KMC MLR 11-14/230 in ) and informed consent are mandatory. Studies must adhere to CNS Resolution 196 guidelines, ensuring minimal risk during sample collection. Transparent reporting of conflicts of interest (e.g., none declared in ) maintains credibility .

Q. How do researchers ensure reproducibility in ACR-based prognostic models?

  • Methodological Answer: Open-data practices (e.g., sharing SPSS/Excel datasets) and detailed SOPs for assays (e.g., Jaffe method calibration) are critical. Collaborative platforms like REDCap standardize data entry. External validation cohorts (e.g., multi-PICU collaborations) test model generalizability .

Tables from Evidence

Predictive Performance of ACR vs. Mortality Scores (Adapted from )
Metric
-----------------------
AUC (95% CI)
Sensitivity (%)
Specificity (%)
ACR Cutoffs and Outcomes ( )
Population
------------------
Pediatric ICU
Adult ICU
Pediatric ICU

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